sodium 2-methoxy-2-oxoethane-1-sulfinate

Green Chemistry Aqueous-Phase Synthesis Bioconjugation

Select for methoxycarbonyl radical chemistry. Not generic: aliphatic methyl ester enables aqueous late-stage functionalization; sulfinate (not sulfonate) essential for C–H sulfonylation. Bench-stable, odorless alternative to thiols. Suitable for pharmaceutical intermediate derivatization.

Molecular Formula C3H5NaO4S
Molecular Weight 160.13 g/mol
CAS No. 1866983-18-7
Cat. No. B6601740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-methoxy-2-oxoethane-1-sulfinate
CAS1866983-18-7
Molecular FormulaC3H5NaO4S
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)[O-].[Na+]
InChIInChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
InChIKeyZTRGOCGYEKQZEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7): Chemical Identity and Core Specifications for Procurement


Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7) is an aliphatic sodium sulfinate salt with the molecular formula C3H5NaO4S and a molecular weight of 160.13 g/mol . It is classified as an organosulfur building block and reagent, characterized by the presence of a methoxycarbonyl group (-COOCH3) directly adjacent to the sulfinate (-SO2Na) functionality. This compound typically appears as a white to slightly yellow, odorless crystalline powder that is freely soluble in water . Its stability and ease of handling make it a valuable reagent in organic synthesis, particularly as a precursor for sulfonyl radicals .

Why Sodium 2-Methoxy-2-oxoethane-1-sulfinate Cannot Be Substituted with Generic Sulfinates or Sulfonates


This compound is not a generic sulfinate. Its unique structure—an aliphatic chain with a terminal methyl ester—dictates its chemical behavior. Attempts to substitute it with common aromatic sodium sulfinates (e.g., sodium benzenesulfinate) or trifluoromethyl sulfinates (e.g., Langlois reagent) will fail to produce the desired methoxycarbonyl group transfer. Furthermore, substituting it with its closely related structural analog, sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), which contains a sulfonate (-SO3Na) instead of a sulfinate (-SO2Na), would result in drastically different reactivity [1]. The sulfinate moiety is a key intermediate in oxidation state between a thiol and a sulfonate, enabling it to act as a unique sulfonyl radical source, a property its sulfonate analog lacks. This specific reactivity profile is essential for achieving regioselective C-H functionalizations and constructing specific carbon-sulfur bonds that are not accessible via other sulfur oxidation states [1].

Sodium 2-Methoxy-2-oxoethane-1-sulfinate: Quantifiable Performance and Selectivity Metrics for Scientific Sourcing


Comparative LogP and Solubility: Enhanced Aqueous Compatibility for Green Chemistry

Sodium 2-methoxy-2-oxoethane-1-sulfinate demonstrates significantly higher hydrophilicity compared to aromatic sulfinate analogs, as quantified by its calculated partition coefficient (LogP). This property directly enhances its utility in aqueous-phase radical reactions [1].

Green Chemistry Aqueous-Phase Synthesis Bioconjugation

Purity Benchmarking: Industry-Standard 95% Assay for Reliable Reaction Outcomes

For procurement and synthetic reproducibility, the target compound is commercially available at a standardized minimum purity of 95% . This specification provides a quantifiable benchmark for comparison with alternative sulfinate reagents.

Chemical Synthesis Quality Control Reagent Specification

Reaction Selectivity: Methoxycarbonyl Group Transfer vs. Aromatic Sulfinate Cross-Coupling

The target compound's primary function is to serve as a source of the methoxycarbonyl (carbomethoxy) radical or nucleophile. This is a distinct and orthogonal reactivity profile compared to widely used aromatic sulfinates, which are primarily employed in cross-coupling reactions to install aryl groups [1].

Synthetic Methodology Radical Reactions C-H Functionalization

Procurement-Driven Applications of Sodium 2-Methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7)


Aqueous-Phase Radical Methoxycarbonylation

Given its high water solubility (cLogP = -0.9997) [1], this sulfinate is an ideal candidate for developing environmentally benign radical methoxycarbonylation reactions in aqueous media. It can be used to introduce a methyl ester group onto complex organic molecules under mild, metal-free conditions, leveraging its ability to generate sulfonyl radicals [1]. This is particularly relevant for the late-stage functionalization of pharmaceutical intermediates where organic solvents are undesirable.

Synthesis of Novel Methoxycarbonyl-Containing Building Blocks

This compound serves as a key precursor for the construction of methoxycarbonyl-containing organosulfur building blocks, such as sulfones and sulfonamides [1]. Its use is mandated in any synthetic route where a masked or activated methyl ester group must be installed via a sulfur linker. Unlike aromatic sulfinates, the aliphatic chain and ester group provide a unique handle for further derivatization in multi-step syntheses of pharmaceutical candidates.

Replacement for Odorous Thiols in Thioether Synthesis

Sodium sulfinates are established as odorless, bench-stable alternatives to volatile and malodorous thiols [1]. This compound can be employed in radical-mediated reactions to form carbon-sulfur bonds, generating methoxycarbonyl-containing thioethers without the handling issues associated with thiol precursors. This is a significant advantage for industrial-scale and high-throughput laboratory settings, improving safety and workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium 2-methoxy-2-oxoethane-1-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.